molecular formula C21H28ClN5O3S B2492858 N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1217080-32-4

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2492858
CAS No.: 1217080-32-4
M. Wt: 466
InChI Key: WVDSWNPWSUIRJP-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common approach is to start with the synthesis of the benzothiazole core, followed by the introduction of the pyrazole ring and the morpholine moiety. The final step involves the formation of the carboxamide linkage and the hydrochloride salt.

    Synthesis of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between o-aminothiophenol and methoxybenzaldehyde in the presence of an acid catalyst.

    Formation of Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving a suitable hydrazine derivative and a diketone.

    Introduction of Morpholine Moiety: The morpholine group can be attached via a nucleophilic substitution reaction using a suitable alkylating agent.

    Formation of Carboxamide Linkage: The carboxamide linkage is formed through an amide coupling reaction using a coupling reagent such as EDCI or DCC.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholine moieties.

    Reduction: Reduction reactions can occur at the benzothiazole and pyrazole rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the benzothiazole ring can lead to the formation of a dihydrobenzothiazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound has shown promise as a potential drug candidate for the treatment of various diseases. Its unique structure allows it to interact with multiple biological targets, making it a potential candidate for the development of multi-target drugs.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other advanced materials.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: This compound shares the benzothiazole core but lacks the pyrazole and morpholine moieties.

    3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound has a similar benzothiazole core but different substituents.

Uniqueness

The uniqueness of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride lies in its combination of the benzothiazole, pyrazole, and morpholine moieties. This unique structure allows it to interact with multiple biological targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S.ClH/c1-15-13-18(23-24(15)2)20(27)26(8-4-7-25-9-11-29-12-10-25)21-22-17-6-5-16(28-3)14-19(17)30-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDSWNPWSUIRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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